molecular formula C23H24N2O2S B593273 OTS964 CAS No. 1338542-14-5

OTS964

Katalognummer: B593273
CAS-Nummer: 1338542-14-5
Molekulargewicht: 392.5
InChI-Schlüssel: XCFRUAOZMVFDPQ-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OTS964 is a potent T-LAK cell-originated protein kinase (TOPK) inhibitor . It is also a potent inhibitor of the cyclin-dependent kinase CDK11 . It has high affinity and selectivity, with an IC50 of 28 nM . It is orally active .


Molecular Structure Analysis

The molecular formula of this compound is C23H24N2O2S . Its molecular weight is 392.514 . The crystal structure of the CDK11 kinase domain bound to this compound has been solved . Despite the absence of cyclin, CDK11 adopts an active-like conformation when bound to this compound .


Chemical Reactions Analysis

This compound interacts with the ATP-binding cassette sub-family G member 2 (ABCG2) and the ATP-binding cassette sub-family B member 1 (ABCB1), both of which are associated with multidrug resistance . This compound stimulates ATPase activity of ABCB1 and upregulates expression levels of ABCB1, resulting in induced resistance to other ABCB1 substrate-drugs .


Physical and Chemical Properties Analysis

This compound is a hydrochloride . It is stable if stored as directed . It should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Liposomal OTS964 Formulation

This compound, an inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), shows potent anti-proliferative activity in cell lines positive for TOPK. Due to adverse hematopoietic toxicities observed in mouse xenograft models, a liposomal formulation of this compound has been developed as a lead candidate for clinical trials. A novel assay to determine liposomal this compound encapsulation and release by monitoring this compound fluorescence after binding to albumin has been established, offering a non-invasive method to characterize the liposomal release of this compound (Gilabert-Oriol et al., 2019).

This compound and Drug Resistance

Research has shown that this compound's effectiveness is limited in cancer drug-resistant cells overexpressing the ATP-binding cassette sub-family G member 2 (ABCG2). It has been found that this compound can upregulate ABCG2 protein expression, leading to enhanced resistance to ABCG2 substrate-drugs. This compound is considered a multi-drug resistance (MDR) susceptible agent, and its interactions with ABCG2 may attenuate its therapeutic effect in cancer cells (Yang et al., 2021).

PET Imaging with this compound

[18F]FE-OTS964, developed from this compound for positron emission tomography (PET) imaging, demonstrates the potential of this compound in in vivo imaging for cancer diagnosis and monitoring. [18F]FE-OTS964 has shown successful tumor uptake in glioblastoma xenograft models, indicating its utility in investigating the pharmacology of TOPK inhibitors and the biology of TOPK in cancer patients (Pirovano et al., 2018).

Effects on Glioblastoma Stem Cells

This compound targets glioblastoma stem cells (GSCs), causing a significant reduction in the size of heterogeneous GSC populations. It has been found effective in killing glioma sphere (GS) clones and suppressing the growth of surviving clones, thus providing a potential therapeutic strategy for the long-term control of glioblastoma recurrence (Sugimori et al., 2017).

Wirkmechanismus

OTS964 inhibits TOPK, a kinase that plays a critical role in facilitating cell cycle control and mitotic progression . It also inhibits CDK11 . This compound shows inhibitory effect on the efflux function mediated by ABCG2, and in turn, affects the pharmacokinetic profile of other ABCG2 substrate-drugs .

Safety and Hazards

OTS964 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Eigenschaften

CAS-Nummer

1338542-14-5

Molekularformel

C23H24N2O2S

Molekulargewicht

392.5

InChI

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1

InChI-Schlüssel

XCFRUAOZMVFDPQ-AWEZNQCLSA-N

SMILES

CC1=C2C(C(C=CS3)=C3C(N2)=O)=C(C4=CC=C([C@@H](C)CN(C)C)C=C4)C(O)=C1

Synonyme

9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
OTS964
Reactant of Route 2
OTS964
Reactant of Route 3
OTS964
Reactant of Route 4
OTS964
Reactant of Route 5
OTS964
Reactant of Route 6
OTS964

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.